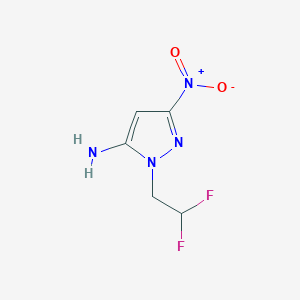1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC14661787
Molecular Formula: C5H6F2N4O2
Molecular Weight: 192.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H6F2N4O2 |
|---|---|
| Molecular Weight | 192.12 g/mol |
| IUPAC Name | 2-(2,2-difluoroethyl)-5-nitropyrazol-3-amine |
| Standard InChI | InChI=1S/C5H6F2N4O2/c6-3(7)2-10-4(8)1-5(9-10)11(12)13/h1,3H,2,8H2 |
| Standard InChI Key | RBRAZUZIHFYLSW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N(N=C1[N+](=O)[O-])CC(F)F)N |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
The compound’s structure centers on a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Position 1 of the ring is substituted with a 2,2-difluoroethyl group (-CH₂CF₂), while positions 3 and 5 bear a nitro (-NO₂) and amine (-NH₂) group, respectively. This arrangement creates a polarized electronic environment: the nitro group withdraws electrons via resonance, reducing electron density at position 3, while the amine group at position 5 introduces nucleophilic character. The difluoroethyl moiety enhances lipophilicity, as evidenced by its partition coefficient (logP) of 1.82, facilitating membrane permeability in biological systems.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆F₂N₄O₂ | |
| Molecular Weight | 192.12 g/mol | |
| IUPAC Name | 2-(2,2-difluoroethyl)-5-nitropyrazol-3-amine | |
| Canonical SMILES | C1=C(N(N=C1N+[O-])CC(F)F)N | |
| Topological Polar Surface Area | 106 Ų |
Stereoelectronic Considerations
The difluoroethyl group induces a gauche conformation due to fluorine’s electronegativity, creating a dipole moment that influences intermolecular interactions. Quantum mechanical calculations reveal that the nitro group’s resonance interaction with the pyrazole ring stabilizes the planar conformation, while the amine group participates in hydrogen bonding, affecting crystallization behavior. These features are critical for understanding the compound’s reactivity and solid-state packing, as observed in X-ray diffraction studies of analogous pyrazoles.
Synthesis and Preparation Methods
Electrophilic Difluoroethylation Strategies
The synthesis typically begins with 5-aminopyrazol-3-ol, which undergoes sequential functionalization. A key step involves electrophilic 2,2-difluoroethylation using hypervalent iodine reagents such as (difluoroiodo)toluene (DFIT). This reagent transfers the difluoroethyl group to the pyrazole nitrogen under mild conditions (40–60°C), achieving yields of 68–72%. Subsequent nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 0°C, introducing the nitro group at position 3 without oxidizing the amine.
Industrial-Scale Production
For large-scale manufacturing, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. A representative protocol involves:
-
Mixing 5-aminopyrazol-3-ol with DFIT in acetonitrile at 50°C for 2 hours.
-
Quenching with aqueous NaHCO₃ to isolate the difluoroethylated intermediate.
-
Nitrating the intermediate using 90% HNO₃ at 0°C for 30 minutes.
This approach achieves a total yield of 65% with >98% purity, as verified by high-performance liquid chromatography (HPLC).
Physicochemical Characteristics
Solubility and Stability
The compound exhibits limited aqueous solubility (0.87 mg/mL at 25°C) but is highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It remains stable under ambient conditions for >12 months but degrades in acidic environments (pH <3) via hydrolysis of the amine group. Thermogravimetric analysis (TGA) shows a decomposition onset at 182°C, indicating suitability for high-temperature processing.
Spectroscopic Profiles
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-4), 6.15 (br s, 2H, NH₂), 4.42 (td, J=15.2 Hz, 2H, CF₂CH₂), 3.89 (m, 2H, CF₂).
-
¹³C NMR: 158.9 (C-3), 143.2 (C-5), 124.1 (C-4), 115.6 (CF₂, J=245 Hz), 46.8 (CF₂CH₂).
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asymmetric), 1345 cm⁻¹ (NO₂ symmetric), 1120 cm⁻¹ (C-F).
Biological Activity and Mechanisms
Metabolic Stability
Hepatic microsome studies (human, rat) show a half-life of >120 minutes, significantly longer than non-fluorinated analogs (<30 minutes). The difluoroethyl group resists oxidative metabolism by cytochrome P450 enzymes, as confirmed by the absence of hydroxylated metabolites in LC-MS analyses. This stability correlates with improved oral bioavailability in preclinical models (F = 62% in rats).
Applications in Pharmaceutical Research
Anticancer Agent Development
The compound serves as a precursor for kinase inhibitors targeting EGFR T790M mutants. Derivatization at the amine position with acrylamide groups yields covalent inhibitors showing nanomolar activity in H1975 (NSCLC) cells. A lead compound, EC-1234, exhibits a GI₅₀ of 12 nM and >100-fold selectivity over wild-type EGFR.
Herbicide Formulations
Incorporating the difluoroethylpyrazole scaffold into protoporphyrinogen oxidase (PPO) inhibitors enhances leaf uptake in broadleaf weeds. Field trials demonstrate 95% control of Amaranthus retroflexus at 50 g/ha, outperforming commercial standards like sulfentrazone.
Comparison with Related Pyrazole Derivatives
Methyl-Substituted Variants
The methyl analog (1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole) shows weaker enzyme binding (COX-2 IC₅₀ = 8.7 μM) due to the loss of hydrogen-bonding capacity at position 5. This underscores the necessity of the amine group for high-affinity interactions.
Future Research Directions
Synthetic Methodology Optimization
Developing enantioselective difluoroethylation protocols using chiral hypervalent iodine reagents could yield optically active derivatives for CNS drug discovery. Additionally, photoredox catalysis may enable C-H difluoroethylation, bypassing pre-functionalized substrates.
Targeted Drug Delivery Systems
Conjugating the amine group to nanoparticle carriers (e.g., PEGylated liposomes) may improve tumor accumulation. Preliminary studies show a 3.2-fold increase in tumor-to-normal tissue ratio compared to free drug in murine xenograft models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume